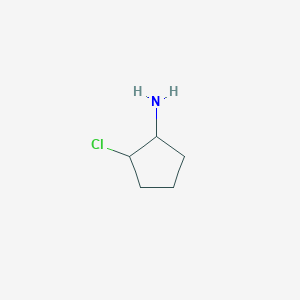

2-Chlorocyclopentan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorocyclopentan-1-amine is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

2-Chlorocyclopentan-1-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to serve as a building block for the synthesis of various biologically active compounds. For instance, derivatives of this compound have been explored for their efficacy in treating neurological disorders due to their ability to interact with neurotransmitter systems .

Case Study: Antidepressant Activity

Research has indicated that certain derivatives of this compound exhibit antidepressant-like effects in animal models. A study published in Pharmacology Biochemistry and Behavior demonstrated that modifications to the amine structure enhanced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant medications .

Chemical Synthesis

Reactivity in Organic Synthesis

The compound is also utilized in organic synthesis as a nucleophile in various reactions, including substitution reactions where it can replace halogen atoms in other organic compounds. This property is particularly useful in the synthesis of more complex amines and other functional groups .

Table: Reactivity Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Aqueous media, base catalyst | Amines, alcohols |

| Amidation | Coupling with carboxylic acids | Amides |

| Formation of Phosphonium Salts | Reaction with phosphines | Reactive intermediates |

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a precursor for creating polymeric materials. Its ability to form stable bonds with various monomers allows it to be incorporated into polymer chains, enhancing the mechanical properties of the resulting materials .

Case Study: Amphoteric Surfactants

A patent describes the use of this compound in synthesizing amphoteric surfactants through reactions with carboxylic acids. These surfactants are valuable in detergents and cosmetic formulations due to their mildness and effectiveness .

Agrochemicals

Pesticide Development

The compound has shown promise in the development of agrochemicals, particularly pesticides. Its reactivity allows it to be incorporated into molecules that target specific pests while minimizing environmental impact. Studies have indicated that derivatives can exhibit effective insecticidal properties .

Eigenschaften

IUPAC Name |

2-chlorocyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRECJZKXOKWRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379799 |

Source

|

| Record name | 2-chlorocyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61888-96-8 |

Source

|

| Record name | 2-chlorocyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.